N-propyl-4-(1H-pyrrol-1-yl)picolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFQXLCVVOWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for N Propyl 4 1h Pyrrol 1 Yl Picolinamide
Convergent and Divergent Synthetic Pathways to the Picolinamide (B142947) Core
Conversely, a divergent synthesis strategy begins with a common core structure that is subsequently modified to create a library of related compounds. nih.gov For example, starting from a functionalized picolinic acid, various amines could be introduced at a late stage to generate a range of N-substituted picolinamides. This approach is highly efficient for structure-activity relationship (SAR) studies. crimsonpublishers.com
The formation of the amide bond is a critical step in the synthesis of N-propyl-4-(1H-pyrrol-1-yl)picolinamide. This transformation is typically achieved by coupling a carboxylic acid (or its activated derivative) with an amine. A variety of modern coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. nih.gov
The most common method involves the activation of the carboxylic acid. This can be done by converting the picolinic acid derivative into a more reactive species like an acyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride readily reacts with n-propylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Alternatively, a wide array of peptide coupling reagents can be used for the direct condensation of the carboxylic acid and amine. These reagents avoid the need to isolate harsh acyl chloride intermediates. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net Metal-based catalysts, particularly those involving titanium (e.g., TiCl₄) and zirconium (e.g., ZrCl₄), have also been shown to effectively promote direct amidation. nih.gov
| Activating/Coupling Reagent | Typical Base | Common Solvent | Key Characteristics |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine (B92270), Triethylamine | DCM, Toluene | Forms a highly reactive acyl chloride intermediate. |
| HATU/HBTU | DIPEA, NMM | DMF, NMP | High efficiency, low racemization for chiral substrates. |
| DCC/HOBt | None required | DCM, THF | Classic method; produces urea (B33335) byproduct that can be difficult to remove. |
| Titanium(IV) chloride (TiCl₄) | Pyridine | Pyridine | Lewis-acid mediated direct condensation. nih.gov |
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores like pyridine. rsc.orgresearchgate.net This approach avoids the traditional need for pre-functionalized substrates (e.g., halopyridines), thereby shortening synthetic sequences. rsc.org The pyridine ring is electron-deficient, making it challenging to functionalize directly, but transition-metal catalysis can overcome this limitation. researchgate.netacs.org
For the synthesis of a picolinamide core, C-H functionalization can be used to introduce a functional group at the C2 position, which can then be converted to the required carboxamide. Directing groups are often employed to achieve high regioselectivity. For instance, a coordinating group on the pyridine nitrogen or at a nearby position can direct a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to activate a specific C-H bond. beilstein-journals.org While direct C2-carboxylation or amidation can be challenging, a common strategy involves the introduction of a group that can be subsequently transformed, such as through C-H arylation, alkylation, or borylation. beilstein-journals.orgnih.gov This modern approach offers a streamlined route to highly substituted pyridine intermediates.
Regioselective Introduction and Modification of the Pyrrole (B145914) Moiety
A key synthetic challenge is the regioselective formation of the C-N bond between the C4 position of the pyridine ring and the N1 position of the pyrrole ring.
The direct coupling of a pyrrole with a pyridine derivative is a common method for creating the desired linkage. The N-H proton in pyrrole is moderately acidic (pKa ≈ 17.5), allowing it to be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with an electrophilic pyridine partner.
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation. The Ullmann condensation, a classic copper-catalyzed reaction, can effectively couple pyrroles with aryl halides. rsc.orgnih.gov More modern variations, often employing diamine ligands, allow the reaction to proceed under milder conditions with a broader substrate scope. nih.govorganic-chemistry.org Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, offers another powerful alternative, utilizing various phosphine (B1218219) ligands to couple aryl halides or triflates with N-H containing heterocycles like pyrrole. researchgate.netrsc.org These methods provide reliable access to N-aryl and N-heteroaryl pyrroles. rsc.org
| Reaction Name | Metal Catalyst | Typical Ligand | Pyridine Substrate | Key Advantages |
|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O | Diamine, Phenanthroline | 4-Iodopyridine, 4-Bromopyridine | Cost-effective metal catalyst. rsc.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | 4-Chloropyridine (B1293800), 4-Bromopyridine | High functional group tolerance, broad scope. researchgate.netrsc.org |
The synthesis of the 4-(1H-pyrrol-1-yl)pyridine intermediate is a direct application of the N-heteroarylation methods described above. The most straightforward approach involves the reaction of pyrrole (or its potassium salt, potassiopyrrole) with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine. scribd.com The reaction is typically catalyzed by copper or palladium complexes. For instance, coupling 4-chloropyridine hydrochloride with pyrrole in the presence of potassium carbonate and a copper catalyst in a solvent like DMF provides a direct route to the target scaffold.
Another established method is the Clauson-Kaas reaction, which involves reacting an amine (in this case, 4-aminopyridine) with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions to construct the pyrrole ring directly onto the pyridine nitrogen. This provides an alternative pathway to the 4-(1H-pyrrol-1-yl)pyridine structure.
Incorporation of the N-Propyl Substituent
The final step in a convergent synthesis is the incorporation of the N-propyl group via amidation. This involves the reaction of the 4-(1H-pyrrol-1-yl)picolinic acid intermediate with n-propylamine. As detailed in section 2.1.1, this transformation can be accomplished using standard amide bond formation protocols.
Design and Synthesis of this compound Analogs and Isomers
The generation of analogs and isomers of this compound is a crucial step in exploring the structure-activity relationships (SAR) of this chemical scaffold. nih.gov These modifications can be systematically introduced at various positions of the molecule to fine-tune its chemical and biological properties.
Design of Analogs
The design of analogs typically focuses on three main regions of the parent molecule: the pyridine ring, the pyrrole moiety, and the N-propyl amide chain.
Pyridine Ring Substitution: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the pyridine ring can significantly alter the electronic and steric properties of the molecule. For instance, chlorination at the 4-position of the picolinic acid has been observed as a potential side reaction during amide synthesis, leading to the formation of a chlorinated analog. nih.gov
Pyrrole Ring Modification: Analogs can be designed by substituting the hydrogen atoms on the pyrrole ring with different substituents. This can influence the planarity and electronic nature of the pyrrole system. nih.gov
Synthesis of Analogs and Isomers
The synthesis of these designed analogs and isomers often employs similar synthetic strategies to the parent compound, starting with appropriately modified precursors. For example, to synthesize an analog with a substituted pyridine ring, the corresponding substituted 4-(1H-pyrrol-1-yl)picolinic acid would be used as the starting material.
Positional isomers, where the pyrrole group is located at a different position on the pyridine ring (e.g., 3-, 5-, or 6-position), can also be synthesized. The synthesis of these isomers would require starting from the corresponding isomeric 4-aminopicolinic acid precursor. The stability and biological activity of such isomers can vary significantly compared to the parent compound. nih.gov
Analytical Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and characterization of this compound and its derivatives are paramount. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyridine and pyrrole rings, as well as the N-propyl chain. The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Variable temperature NMR experiments can also be employed to study dynamic processes such as amide bond rotation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Other Techniques
In addition to NMR and MS, other analytical techniques are also utilized:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amide carbonyl group and the C-H bonds of the aromatic rings.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula.
X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. nih.gov
These analytical techniques, when used in concert, provide a comprehensive characterization of this compound and its derivatives, ensuring their identity and purity.
Structure Activity Relationship Sar Studies of N Propyl 4 1h Pyrrol 1 Yl Picolinamide Derivatives
Impact of N-Propyl Chain Modifications on Pharmacological Activity
The N-alkyl group, in this case, a propyl chain, plays a significant role in modulating the pharmacological profile of picolinamide (B142947) derivatives. The length, branching, and substitution of this alkyl chain can influence properties such as lipophilicity, membrane permeability, and interaction with hydrophobic pockets within the target receptor.
Research on related N-alkyl picolinamide structures has demonstrated that the length of the carbon chain is a critical determinant of biological activity. For instance, in a series of N-methylpicolinamide-4-thiol derivatives, extending the carbon chain to a chloropropyl or butyl chloride structure led to a loss of activity. nih.gov This suggests that an optimal chain length exists for effective binding, and exceeding this length can be detrimental to the compound's potency. nih.gov
Studies on other classes of bioactive molecules have shown a similar dependence on alkyl chain length. In certain amphiphilic compounds, a biphasic response was observed where activity increased with chain lengths from C₆ to C₁₀, peaked, and then decreased with a C₁₄ chain. nih.gov This pattern often indicates that the alkyl chain is interacting with a specific hydrophobic region of the target, and once the chain becomes too long, it may introduce steric hindrance or unfavorable conformational changes. The antimicrobial activity of some ionic liquids has also been shown to increase with the elongation of the alkyl chain on the anion, indicating that this moiety is crucial for membrane disruption. researchgate.net
For N-propyl-4-(1H-pyrrol-1-yl)picolinamide, the propyl group represents a balance between adequate lipophilicity and size. Modifications to this chain would likely have a significant impact on activity.
Key Findings on N-Alkyl Chain Modifications:
Chain Length: Optimal activity is often observed within a narrow range of alkyl chain lengths. Both shortening and excessive lengthening can lead to a decrease or complete loss of potency. nih.govnih.gov
Steric Bulk: Introducing bulky substituents on the alkyl chain could disrupt binding by preventing the ligand from fitting into the receptor's binding pocket.
Polar Groups: The introduction of polar functional groups on the alkyl chain could alter solubility and potentially form additional hydrogen bonds with the target, but it may also negatively impact cell membrane permeability.
Table 1: Effect of N-Alkyl Chain Length on the Activity of Picolinamide-Related Derivatives
| Compound Series | Alkyl Chain Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-methylpicolinamide-4-thiol derivatives | Extension to chloropropyl or butyl chloride | Loss of activity | nih.gov |
| Amphiphilic selenolanes | Increase from C6 to C10 | Increased activity | nih.gov |
| Amphiphilic selenolanes | Increase from C12 to C14 | Decreased activity | nih.gov |
| N-Alkyl-p-nitroanilines | Propyl and Pentyl | Inactive (centrosymmetric crystal lattice) | rsc.org |
| N-Alkyl-p-nitroanilines | Butyl | Active (noncentrosymmetric crystal lattice) | rsc.org |
Elucidation of the Pyrrole (B145914) Ring's Contribution to Ligand-Target Interactions
The pyrrole ring is a crucial pharmacophore in many biologically active compounds. rsc.orgnih.gov Its contribution to the activity of this compound is multifaceted, involving electronic properties, hydrogen bonding capabilities, and specific spatial orientation relative to the rest of the molecule. nih.govnih.gov The pyrrole moiety can participate in various non-covalent interactions, including hydrogen bonds (as a donor via the N-H group), π-π stacking, and hydrophobic interactions. nih.govnih.gov
Changing the substitution pattern on the pyridine (B92270) ring can dramatically alter a compound's activity. For instance, studies on other picolinamide-based compounds have shown that altering the regiochemistry of the pyridine core can lead to a complete loss of potency. acs.org This highlights the sensitivity of the ligand-receptor interaction to the precise spatial arrangement of the heterocyclic components. It is plausible that moving the pyrrole group from the 4-position of the pyridine ring to the 3-, 5-, or 6-position would significantly alter the molecule's three-dimensional shape and the orientation of key binding motifs, likely leading to a substantial decrease in affinity and functional activity. The relative orientation of the pyrrole and pyridine rings influences the molecule's dipole moment and its ability to engage in specific interactions with the target protein.
The electronic properties of the pyrrole ring can be fine-tuned by introducing substituents, which in turn affects its interaction with the biological target. The pyrrole N-H group can act as a hydrogen bond donor, an interaction that is often vital for anchoring a ligand in its binding site. nih.gov
The introduction of substituents onto the carbon atoms of the pyrrole ring can modulate its electronic nature and steric profile.
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., halogens, nitro groups, or cyano groups) can increase the acidity of the pyrrole N-H proton, potentially strengthening its hydrogen bonding interactions. nih.gov For example, studies on some pyrrole derivatives have shown that the presence of bromo- or trifluoromethyl groups can be essential for enhancing antibacterial activity. nih.gov In a series of pyrrolo[3,2-c]pyridines, a 3,5-bis(trifluoromethyl)phenyl substituent was found to enhance affinity for the FMS kinase. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl or alkoxy groups) would decrease the acidity of the N-H proton but could enhance π-π stacking interactions or engage in favorable hydrophobic interactions with the target.
The position of these substituents is also crucial. Substitution at different positions on the pyrrole ring will direct the substituent into different regions of the receptor's binding pocket, which could either be favorable or result in a steric clash.
Table 2: General Effects of Pyrrole Substituents on Pharmacological Activity in Related Compounds
| Substituent Type | Position on Pyrrole | Potential Impact on Interaction | Example from Related Series | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -CF₃) | Varies | Enhances N-H acidity, potentially strengthening H-bonds. | 3,5-bis(trifluoromethyl)phenyl substituent enhanced kinase affinity. | nih.gov |
| Electron-Withdrawing (e.g., halogens) | Varies | Can improve antibacterial activity. | Bromo- and trifluoromethyl groups were essential for antibacterial effect. | nih.gov |
| Bulky Groups (e.g., Benzoyl) | Pyrrole Nitrogen | Can enhance antiproliferative activity over other groups. | A benzoyl group at the pyrrole nitrogen showed the best effect in phenylpyrroloquinolinones. | nih.gov |
Influence of Picolinamide Core Modifications on Receptor Binding and Functional Response
The picolinamide core serves as the central scaffold, orienting the N-propyl chain and the pyrrole ring. Its structural integrity and chemical features, including the pyridine nitrogen and the amide linkage, are fundamental to the molecule's activity.
The pyridine ring is more than just a linker; its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking interactions. The position of the nitrogen atom is critical, as demonstrated in studies where changing the pyridine regiochemistry or replacing it with other nitrogen-containing heterocycles (like pyridazine, pyrazine, or pyrimidine) resulted in a complete loss of potency. acs.org
SAR studies on various pyridine derivatives have shown that antiproliferative activity can be enhanced by the presence and specific positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂). mdpi.com Conversely, the addition of halogen atoms or other bulky groups to the pyridine ring tended to result in lower activity. mdpi.com This indicates that both the electronic and steric profile of the pyridine ring are finely tuned for optimal receptor interaction. For this compound, substitutions at the 3-, 5-, or 6-positions of the pyridine ring would be expected to significantly modulate its binding affinity and functional response.
The amide linkage (-CONH-) is a critical structural element that provides rigidity and defines the spatial relationship between the pyridine core and the N-propyl group. The planarity of the amide bond restricts conformational flexibility, which is often essential for adopting the correct binding conformation. The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor.
Studies on the rotational barriers in picolinamide have revealed that the energetics of amide rotation are significantly influenced by factors such as an intramolecular hydrogen bond in the ground state. nih.gov This inherent structural feature suggests that the conformation of the amide linkage is crucial for activity.
Modifying the amide linkage, for example, by N-methylation, reduction to an amine, or replacement with a bioisostere like a reverse amide or an ester, would drastically alter the molecule's properties:
N-Methylation: Would remove the hydrogen bond donating capacity of the amide nitrogen.
Reduction to Amine: Would introduce significantly more conformational flexibility and change the electronic character of the linker.
Bioisosteric Replacement: Could change bond angles, electronic distribution, and hydrogen bonding capacity, almost certainly affecting binding affinity.
The picolinamide moiety itself is recognized as a useful directing group in chemical synthesis, which can later be removed or modified, underscoring its chemical versatility. researchgate.net However, in the context of SAR, these modifications directly impact the ligand's ability to interact with its target. Post-translational modifications to proteins, a parallel concept, demonstrate that even subtle changes can profoundly affect conformation and receptor binding. nih.govresearchgate.net
Stereochemical Considerations in SAR Analysis
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are typically chiral macromolecules such as proteins and nucleic acids. For a molecule like this compound, which is achiral in its parent form, stereochemical considerations become paramount upon the introduction of chiral centers in its derivatives.
The introduction of a chiral center, for instance, by substitution on the N-propyl group, would result in a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit optimally into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer (the distomer) may have lower affinity or even interact with a different target, potentially leading to off-target effects.
The differential activity of stereoisomers can be attributed to the three-point attachment model, where a chiral molecule must interact with its receptor at a minimum of three points to achieve stereospecificity. Even subtle changes in the three-dimensional arrangement of atoms can drastically alter these interactions.
To illustrate the potential impact of stereochemistry, consider a hypothetical series of chiral analogs of this compound where a methyl group is introduced at the α-carbon of the N-propyl chain, creating (R)- and (S)-enantiomers. The biological activity of these hypothetical enantiomers could be evaluated against a specific biological target.
Table 1: Hypothetical Biological Activity of Chiral Derivatives
| Compound | Stereochemistry | Target Binding Affinity (IC₅₀, nM) |
| 1a | (R)-N-(1-methylpropyl)-4-(1H-pyrrol-1-yl)picolinamide | 15 |
| 1b | (S)-N-(1-methylpropyl)-4-(1H-pyrrol-1-yl)picolinamide | 250 |
| 2a | (R)-N-(2-methylpropyl)-4-(1H-pyrrol-1-yl)picolinamide | 75 |
| 2b | (S)-N-(2-methylpropyl)-4-(1H-pyrrol-1-yl)picolinamide | 80 |
In this hypothetical scenario, the (R)-enantiomer 1a shows significantly higher affinity than the (S)-enantiomer 1b , indicating a clear stereopreference at the α-position. In contrast, the stereocenter at the β-position in compounds 2a and 2b has a less pronounced effect on activity, suggesting this position is less critical for the specific binding interaction. Such studies are fundamental in guiding the synthesis of stereochemically pure compounds to maximize therapeutic efficacy and minimize potential side effects.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological response. creative-biolabs.com For derivatives of this compound, both 2D- and 3D-QSAR models could be developed to guide further synthetic efforts. mdpi.comrsc.org
A typical QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be broadly categorized as:
1D Descriptors: Molecular weight, logP (lipophilicity), pKa.
2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and fields from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Once the descriptors are calculated, a mathematical equation is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity.
For a series of this compound derivatives, a 2D-QSAR model might take the following general form:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + ...
Where IC₅₀ is the concentration required for 50% inhibition, logP represents lipophilicity, MR is molar refractivity (a measure of volume), and σ is the Hammett constant (an electronic parameter).
Table 2: Example Data for a Hypothetical 2D-QSAR Model
| Compound | R-group on Pyrrole | log(1/IC₅₀) | logP | Molar Refractivity (MR) |
| 3 | -H | 5.30 | 2.1 | 65.2 |
| 4 | -Cl | 5.85 | 2.8 | 70.1 |
| 5 | -CH₃ | 5.60 | 2.6 | 69.8 |
| 6 | -OCH₃ | 5.75 | 2.0 | 71.5 |
3D-QSAR approaches like CoMFA and CoMSIA provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target. mdpi.com In these methods, the molecules are aligned in 3D space, and their interaction fields with a probe atom are calculated at various grid points. The resulting field values are then used to build a QSAR model. The output is often visualized as contour maps, highlighting regions where modifications to the molecule would likely increase or decrease activity.
For instance, a CoMFA study on this compound derivatives might reveal that a bulky, sterically favored group is preferred at a certain position on the picolinamide ring, while an electron-withdrawing group is favored on the pyrrole moiety. This information provides direct, visual guidance for the design of more potent analogs. The reliability of a QSAR model is assessed through various validation metrics, such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). rsc.org
Computational Chemistry and Cheminformatics in the Research of N Propyl 4 1h Pyrrol 1 Yl Picolinamide
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for predicting how a ligand, such as N-propyl-4-(1H-pyrrol-1-yl)picolinamide, might interact with the active site of a biological target, typically a protein or enzyme. The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a "docking score," which estimates the binding affinity. For picolinamide- and pyridine-based compounds, docking studies have been successfully used to elucidate binding mechanisms with various targets. researchgate.netajchem-a.comnih.gov
Following docking, molecular dynamics (MD) simulations are often employed to refine the binding mode and assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net This dual approach of docking followed by MD simulation provides a more dynamic and realistic picture of the binding event than docking alone.
Table 1: Representative Data from a Hypothetical Molecular Docking and Dynamics Study This table illustrates the typical output from a computational analysis predicting the interaction of this compound with a hypothetical kinase target.
| Parameter | Value/Description |
| Target Protein | Kinase XYZ (PDB ID: 0XXX) |
| Docking Score | -8.5 kcal/mol |
| Predicted Key Interactions | Hydrogen bond between picolinamide (B142947) carbonyl and Lys76 backbone NH. Pi-stacking between the pyridine (B92270) ring and Phe165. Hydrophobic interactions involving the n-propyl group and a pocket formed by Leu22, Val30, and Ile145. |
| MD Simulation Duration | 100 nanoseconds |
| Complex Stability | The ligand-protein complex remained stable throughout the simulation, with the root-mean-square deviation (RMSD) of the ligand plateauing after ~15 ns. Key hydrogen bonds were maintained >90% of the simulation time. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine a wide range of molecular properties, providing deep insights into the reactivity and stability of a compound like this compound. ijcce.ac.irmdpi.comchemrxiv.orgresearchgate.net
Key parameters derived from DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to engage in electrostatic interactions with its biological target. nih.gov
Global Reactivity Descriptors: Quantities such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity profile. researchgate.net
Table 2: Illustrative DFT-Calculated Properties for a Picolinamide Derivative This table presents hypothetical data for this compound, based on typical values for similar heterocyclic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Implication for Reactivity |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 eV | Describes the power to attract electrons. |
| Electrophilicity Index (ω) | 3.66 eV | Quantifies the energy lowering upon maximal electron flow from the environment. |
In Silico Screening and Virtual Library Design
In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com If this compound were identified as a hit compound, its structure could serve as a template for designing a virtual library.
This process involves:
Scaffold Definition: The core structure (e.g., the 4-(1H-pyrrol-1-yl)picolinamide scaffold) is defined.
Enumeration: A large, diverse library of virtual compounds is generated by systematically attaching different chemical groups (R-groups) at specified points on the scaffold, such as modifying or replacing the n-propyl group.
High-Throughput Virtual Screening (HTVS): The entire virtual library is then screened against the biological target using rapid computational methods, most commonly molecular docking. This allows for the efficient evaluation of tens of thousands to millions of compounds. researchgate.net
Hit Prioritization: Compounds are ranked based on their docking scores and other criteria (e.g., predicted drug-likeness), and the top-ranking virtual hits are selected for chemical synthesis and biological testing. This approach accelerates the hit-to-lead process by focusing resources on the most promising candidates. mdpi.com
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical context only)
In the preclinical phase of drug discovery, predicting the ADME properties of a compound is essential to assess its potential as a drug candidate. nih.govnih.gov Computational models can provide early-stage predictions of these pharmacokinetic properties, helping to identify potential liabilities before significant resources are invested. cmjpublishers.commdpi.com For this compound, various ADME parameters would be evaluated in silico.
These predictive models are typically built from large datasets of experimental results and use a compound's structure to calculate properties such as:
Aqueous Solubility: Affects absorption and formulation.
Intestinal Absorption: Predicts how well the compound will be absorbed from the gut. Models often predict Caco-2 cell permeability as a surrogate for this. auctoresonline.org
Plasma Protein Binding: Influences the amount of free drug available to act on its target.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of drug-drug interactions. cmjpublishers.com
Table 3: Sample In Silico Preclinical ADME Profile This table shows a hypothetical, predicted ADME profile for this compound, indicating its potential drug-like characteristics.
| ADME Parameter | Predicted Value/Classification | Desirability |
| LogS (Aqueous Solubility) | -3.5 | Moderate |
| Human Intestinal Absorption | >90% | High |
| Caco-2 Permeability (logPapp) | >0.9 | High |
| Blood-Brain Barrier (BBB) Permeation | Low | Favorable for non-CNS targets |
| P-glycoprotein Substrate | No | Favorable |
| CYP2D6 Inhibitor | No | Favorable |
| CYP3A4 Inhibitor | No | Favorable |
Advanced Preclinical Pharmacological Characterization
In Vitro Efficacy and Potency Assays in Cellular and Biochemical Systems
No studies detailing the in vitro efficacy and potency of N-propyl-4-(1H-pyrrol-1-yl)picolinamide in cellular or biochemical assays were found.
Mechanism of Action Elucidation at the Molecular and Cellular Level
There is no available research that elucidates the mechanism of action of this compound at a molecular or cellular level.
Preclinical In Vivo Efficacy Studies in Relevant Animal Models
No preclinical in vivo efficacy studies for this compound in any animal models have been published in the reviewed literature.
While research exists for structurally related compounds containing pyrrole (B145914) and picolinamide (B142947) moieties, the strict focus of this article on "this compound" prevents the inclusion of that data, as the pharmacological properties of a compound are highly specific to its exact chemical structure.
Conclusion and Future Directions in N Propyl 4 1h Pyrrol 1 Yl Picolinamide Research
Synthesis of Current Academic Understanding
N-propyl-4-(1H-pyrrol-1-yl)picolinamide has emerged as a subject of significant interest within the field of medicinal chemistry, primarily due to its role as an inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is an enzyme predominantly expressed in the liver and is localized to lipid droplets, the cellular organelles responsible for storing lipids. pnas.orgdimabio.comnih.gov The scientific community's focus on HSD17B13 as a therapeutic target is strongly supported by human genetic studies. drughunter.com Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567:TA, that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), its more severe form nonalcoholic steatohepatitis (NASH), and other chronic liver conditions. pnas.orgnih.govnih.gov
These genetic findings provide compelling validation for the therapeutic hypothesis that inhibiting the enzymatic activity of HSD17B13 could protect against the progression of liver disease. drughunter.comacs.org The enzyme is understood to play a pivotal role in hepatic lipid metabolism. patsnap.com While its complete function is still under investigation, recent evidence suggests HSD17B13 may promote the accumulation of lipids in the liver by increasing the expression of lipogenic genes through the transcription factor SREBP-1c. drughunter.com Therefore, a small molecule inhibitor like this compound represents a promising strategy to replicate the protective effects observed in individuals with genetic variants of HSD17B13, potentially offering a new therapeutic avenue for millions affected by NASH and related fibrotic liver diseases.
Table 1: Key Characteristics of the Molecular Target HSD17B13
| Characteristic | Description | Reference |
|---|---|---|
| Full Name | 17β-hydroxysteroid dehydrogenase type 13 | dimabio.com |
| Gene Location | Chromosome 4q22.1 | dimabio.comnih.gov |
| Primary Location | Liver (hepatocyte-specific) | nih.gov |
| Subcellular Localization | Lipid Droplets | pnas.orgnih.gov |
| Proposed Function | Plays a role in hepatic lipid metabolism, potentially promoting lipogenesis. | drughunter.compatsnap.com |
| Clinical Relevance | Loss-of-function genetic variants are protective against NAFLD, NASH, and fibrosis progression. | pnas.orgdrughunter.comnih.gov |
Identification of Remaining Research Gaps and Challenges
Despite the strong rationale for targeting HSD17B13, several research gaps and challenges persist in the context of this compound. A primary gap is the limited availability of published, peer-reviewed data specifically characterizing this molecule. Details regarding its synthesis, potency (e.g., IC50 values), selectivity profile, and pharmacokinetic properties are not widely disseminated in academic literature, often residing in proprietary patent filings. bioworld.com
A significant challenge lies in fully elucidating the complete biological function of HSD17B13. While its role in lipid metabolism is a major focus, some studies suggest it may also be involved in other pathways, such as pyrimidine (B1678525) catabolism, which could contribute to its role in liver fibrosis. pnas.org Furthermore, discordant findings have been reported between human genetic studies and some murine knockout models, where the absence of the enzyme did not always protect against liver damage, highlighting the complexities of translating preclinical models to human disease. nih.gov
Another critical challenge for any HSD17B13 inhibitor is ensuring high selectivity. The HSD17B family comprises 15 members, many of which have vital roles in steroid hormone and fatty acid metabolism. dimabio.comdrughunter.com Off-target inhibition of other HSD17B enzymes could lead to unintended side effects. Therefore, rigorous selectivity screening is essential for the development of a safe therapeutic agent.
Opportunities for Further Structural Optimization and Target Validation
The chemical structure of this compound offers numerous avenues for structural optimization through medicinal chemistry. Structure-activity relationship (SAR) studies can be systematically conducted to enhance its therapeutic potential. Key opportunities include:
Modification of the N-propyl group: Altering the length, branching, or cyclization of this alkyl chain could influence the compound's binding affinity to the HSD17B13 active site and affect its metabolic stability.
Substitution on the pyrrole (B145914) and picolinamide (B142947) rings: Introducing different functional groups on these aromatic systems could modulate electronic properties and create additional interactions with the target enzyme, potentially improving potency and selectivity.
Pharmacokinetic Profiling: Optimization efforts would focus on improving drug-like properties, such as oral bioavailability, metabolic stability in liver microsomes, and a suitable half-life, to ensure an effective therapeutic profile. bioworld.com
Further target validation can be achieved using advanced molecular biology techniques. Employing CRISPR-Cas9 gene-editing technology in hepatic cell lines to create HSD17B13 knockout models would allow for direct comparison of the genetic knockout phenotype with the pharmacological effects of this compound. This would provide definitive evidence that the compound's biological activity is a direct result of on-target HSD17B13 inhibition.
Potential as a Chemical Probe for Biological Pathway Elucidation
A potent, selective, and well-characterized inhibitor like this compound can serve as an invaluable chemical probe to explore the biology of HSD17B13. By using this compound to acutely inhibit the enzyme's function in cellular and animal models, researchers can investigate the immediate downstream consequences. This approach allows for a temporal analysis of biological changes that is not possible with genetic knockout models alone.
Specifically, the compound could be used to:
Clarify the precise substrates and products of HSD17B13 in a physiological context.
Determine the impact of HSD17B13 inhibition on lipid droplet dynamics, including their formation, growth, and breakdown (lipolysis). nih.gov
Unravel the connection between HSD17B13 activity, inflammatory signaling pathways, and the activation of hepatic stellate cells, which are central to the development of fibrosis.
Validate the link between HSD17B13 and other metabolic pathways, such as pyrimidine catabolism, to build a comprehensive understanding of its role in liver pathophysiology. pnas.org
Outlook for the Development of Novel Therapeutic Lead Compounds (Preclinical)
The outlook for developing HSD17B13 inhibitors as therapeutic agents for NASH is highly promising, driven by the robust human genetic evidence supporting the target's validity. drughunter.com The active development of multiple therapeutic modalities, including small molecules and RNA interference (RNAi) agents by several pharmaceutical companies, underscores the intense interest and perceived potential in this area. dimabio.com
This compound and its optimized analogs represent a promising class of lead compounds for preclinical development. The critical next steps in this phase would involve comprehensive evaluation in established animal models of NASH. nih.gov Key preclinical objectives would be to demonstrate that pharmacological inhibition of HSD17B13 with a lead compound can:
Reduce hepatic steatosis (fat accumulation).
Lessen liver inflammation and hepatocyte ballooning.
Halt or reverse the progression of liver fibrosis.
Thorough preclinical safety and toxicology studies will also be paramount to ensure a favorable therapeutic window before any consideration for clinical trials. The successful preclinical development of an HSD17B13 inhibitor like this compound could ultimately lead to a first-in-class oral therapy for patients suffering from NASH and other chronic liver diseases.
Q & A
Q. Table 1: Typical SHELX Refinement Parameters
| Parameter | Value/Range | Significance |
|---|---|---|
| R1 (all data) | <0.07 | Measures model-data fit |
| wR2 (weighted R-factor) | <0.15 | Accounts for data reliability |
| GOOF (Goodness-of-fit) | ~1.0 | Indicates optimal weighting |
| Residual electron density | ±0.3 eÅ⁻³ | Flags unresolved solvent/errors |
What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized for higher yields?
Basic Question | Synthesis
The synthesis involves two key steps:
Picolinamide Core Formation :
- Couple 4-chloropicolinic acid with n-propylamine using EDCI/HOBt in DMF .
- Alternative: Use picolinoyl chloride with n-propylamine in dichloromethane (84% yield reported for analogous compounds) .
Pyrrole Ring Introduction :
- Employ Suzuki-Miyaura cross-coupling between 4-bromo-picolinamide and 1H-pyrrole-1-boronic acid, using Pd(PPh₃)₄ as a catalyst .
Q. Table 2: Optimization of Suzuki Coupling
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
| Base | K₂CO₃ | Enhances transmetalation |
| Solvent | DME/H₂O (3:1) | Improves solubility |
| Temperature | 80°C, 12 h | Ensures complete conversion |
Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
Basic Question | Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include pyrrole protons (δ 6.2–6.5 ppm) and picolinamide NH (δ 8.1–8.3 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and pyridine carbons (δ 120–150 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to observe [M+H]⁺ (e.g., m/z 244.1 for C₁₃H₁₃N₃O).
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) .
Q. Table 3: HPLC Parameters
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (5 µm) | 60:40 MeCN/H₂O (+0.1% TFA) | 1.0 mL/min | ~8.2 min |
How do structural modifications (e.g., substituent variations on the pyrrole or pyridine rings) influence the compound's bioactivity and selectivity?
Advanced Question | Structure-Activity Relationships (SAR)
- Pyrrole Substitutions :
- Pyridine Modifications :
- Fluorination at the 3-position increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
Q. Table 4: SAR Trends for Analogous Compounds
| Modification | Bioactivity Change | Selectivity Impact |
|---|---|---|
| 4-Fluorophenyl | ↑ GABA_A binding (IC₅₀ 12 nM) | ↓ Off-target kinase inhibition |
| Cyclopropyl-pyrrole | ↑ Metabolic stability (t₁/₂ > 6 h) | ↑ CYP450 avoidance |
What computational approaches are employed to predict binding modes and affinity of this compound with biological targets?
Advanced Question | Molecular Modeling
- Docking Studies : Use AutoDock Vina or Glide to model interactions with targets (e.g., GABA_A receptor). Key parameters:
- Grid box centered on the benzodiazepine binding site.
- Scoring functions (e.g., MM-GBSA) to estimate ΔG binding .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with α1-subunit residues .
How should researchers resolve contradictions between in vitro enzymatic inhibition data and in vivo pharmacokinetic results?
Advanced Question | Data Contradiction Analysis
- Potential Causes :
- Poor solubility or plasma protein binding reducing free drug concentration in vivo.
- Active metabolites not accounted for in vitro.
- Mitigation Strategies :
- Physicochemical Profiling : Measure logD (octanol/water) and solubility in biorelevant media (FaSSIF/FeSSIF) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
What strategies are effective in minimizing off-target interactions during pharmacological profiling of this compound?
Advanced Question | Selectivity Optimization
- Kinome-Wide Screening : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition.
- Structural Tweaks : Introduce polar groups (e.g., -OH) to reduce hydrophobic interactions with ATP-binding pockets .
- Proteomics : Perform thermal shift assays to monitor protein stabilization across >1,000 human proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
